

# A Technical Guide to the Spectroscopic Data of 3-Nitrobutyrophenone

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<i>Compound of Interest</i>	
Compound Name:	3-Nitrobutyrophenone
Cat. No.:	B1360299
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Disclaimer: Direct experimental spectroscopic data for **3-Nitrobutyrophenone** is not readily available in public databases. This guide provides a predicted spectroscopic profile based on the analysis of structurally similar compounds, namely butyrophenone and nitro-substituted aromatic rings. The information herein is intended for researchers, scientists, and drug development professionals as a reference for the identification and characterization of this compound.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Nitrobutyrophenone**.

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.7 - 8.8	s	1H	H-2 (aromatic)
~8.3 - 8.4	d	1H	H-4 (aromatic)
~8.1 - 8.2	d	1H	H-6 (aromatic)
~7.6 - 7.7	t	1H	H-5 (aromatic)
~3.0 - 3.1	t	2H	-CO-CH <sub>2</sub> -
~1.7 - 1.8	sextet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~1.0	t	3H	-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~198 - 200	C=O
~148	C-3 (aromatic, C-NO <sub>2</sub> )
~138	C-1 (aromatic, C-CO)
~135	C-6 (aromatic)
~130	C-5 (aromatic)
~127	C-4 (aromatic)
~123	C-2 (aromatic)
~38	-CO-CH <sub>2</sub> -
~18	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~14	-CH <sub>3</sub>

Table 3: Predicted IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3100 - 3000	C-H stretch	Aromatic
~2960 - 2870	C-H stretch	Aliphatic
~1700	C=O stretch	Ketone
~1600, ~1475	C=C stretch	Aromatic ring
~1530	N-O stretch	Asymmetric
~1350	N-O stretch	Symmetric

Table 4: Predicted Mass Spectrometry Data

m/z	Fragmentation
193	[M] <sup>+</sup> (Molecular ion)
150	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> ( $\alpha$ -cleavage)
165	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> (McLafferty rearrangement)
147	[M - NO <sub>2</sub> ] <sup>+</sup>
120	[C <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general protocols for obtaining spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.

### 2.1 NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Nitrobutyrophenone** in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean NMR tube.

- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
- Acquisition:
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for each carbon.
- Data Processing:
  - Apply Fourier transformation to the free induction decay (FID).
  - Phase the resulting spectrum.
  - Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
  - Perform baseline correction.

## 2.2 IR Spectroscopy

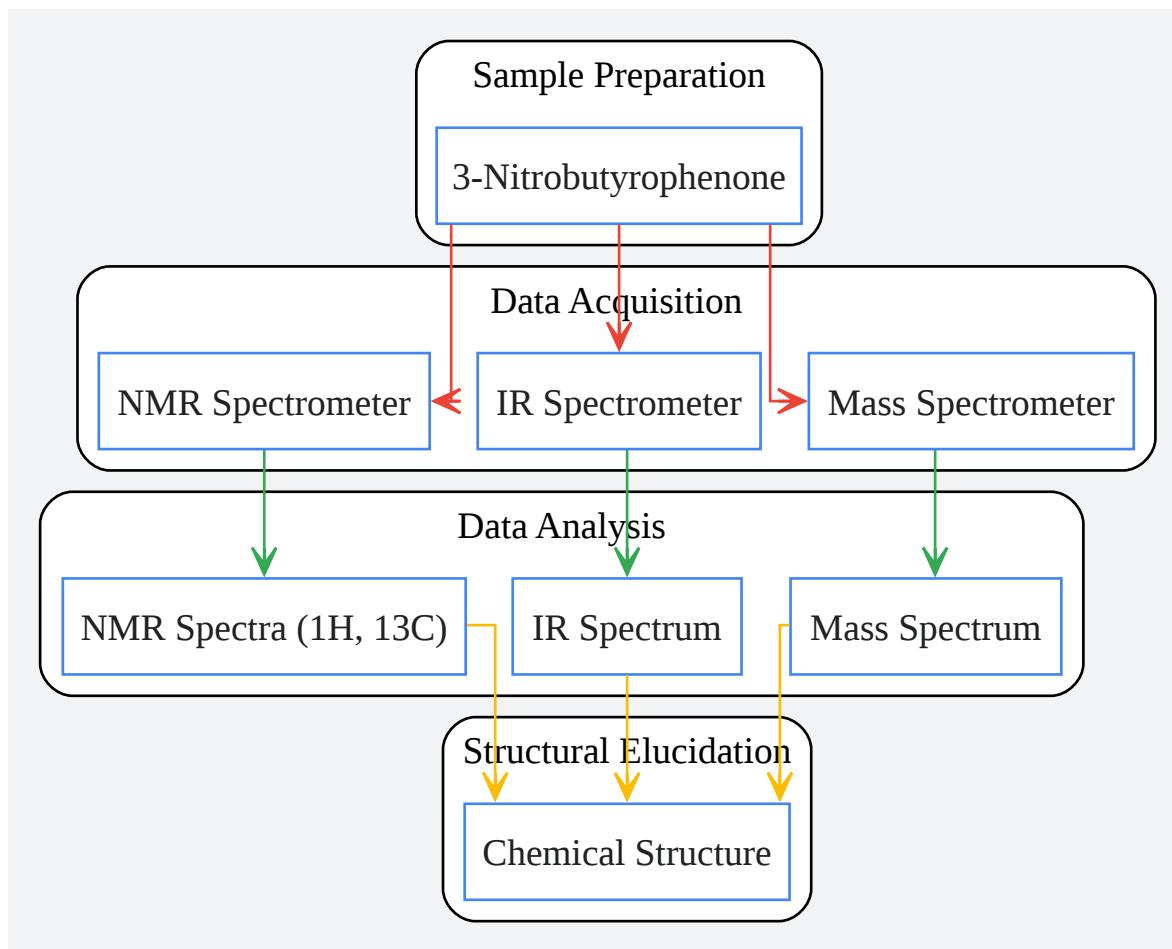
- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
  - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a solution cell.
- Instrument Setup:
  - Place the sample holder in the spectrometer's sample compartment.

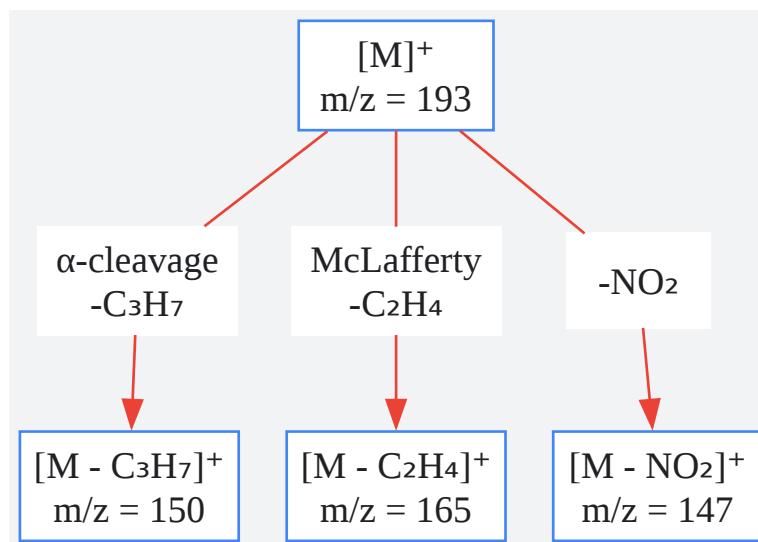
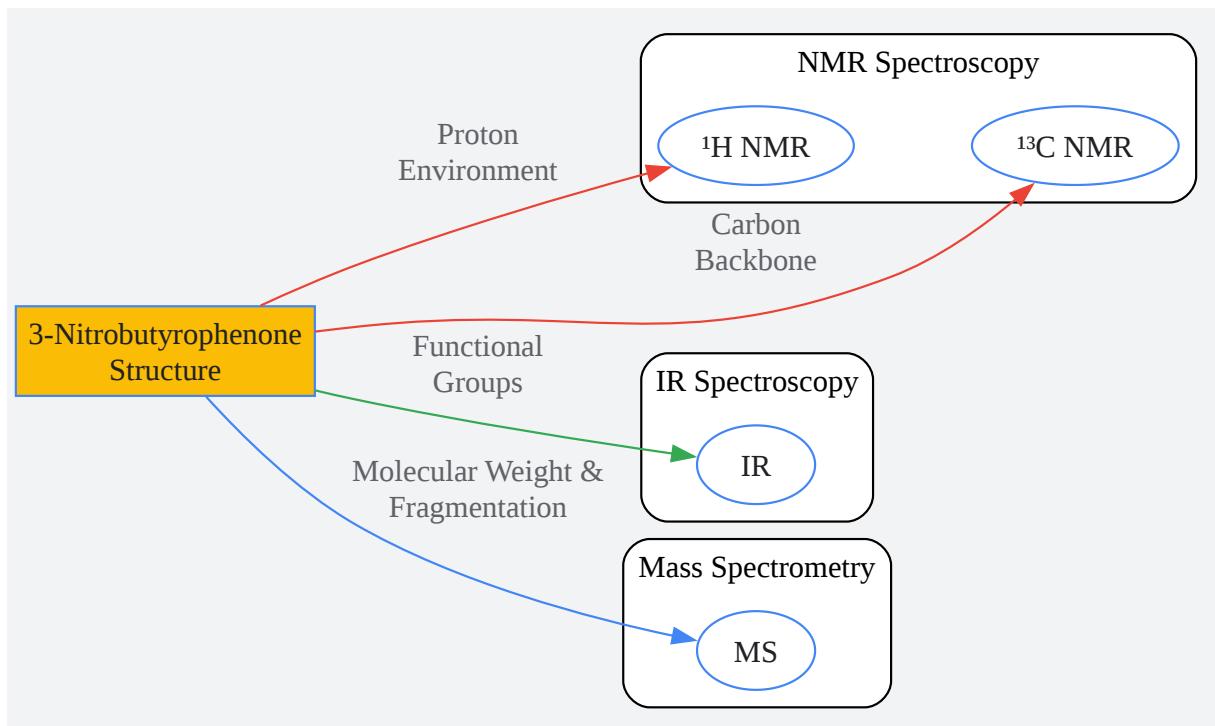
- Acquire a background spectrum of the salt plates or solvent.
- Acquisition:
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
  - Identify and label the major absorption bands.

## 2.3 Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
- Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for creating fragment ions for structural elucidation.[\[1\]](#)
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

## Visualizations





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## References

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